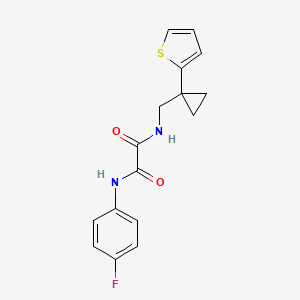

N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Description

N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide: is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thiophenyl-substituted cyclopropyl group, and an oxalamide moiety

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c17-11-3-5-12(6-4-11)19-15(21)14(20)18-10-16(7-8-16)13-2-1-9-22-13/h1-6,9H,7-8,10H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVUGXXXZGSIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroaniline, thiophene, and cyclopropylmethyl bromide.

Step 1 Formation of Cyclopropylmethyl Thiophene: Thiophene is reacted with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to form 1-(thiophen-2-yl)cyclopropane.

Step 2 Formation of Oxalamide Intermediate: 4-Fluoroaniline is reacted with oxalyl chloride to form N-(4-fluorophenyl)oxalamide.

Step 3 Coupling Reaction: The intermediate N-(4-fluorophenyl)oxalamide is then coupled with 1-(thiophen-2-yl)cyclopropane under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide would involve scaling up the above synthetic route with optimizations for yield, purity, and cost-effectiveness. This might include:

Continuous Flow Chemistry: To enhance reaction efficiency and safety.

Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.

Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: As a ligand in transition metal-catalyzed reactions.

Material Science: Potential use in the development of novel polymers or organic electronic materials.

Biology and Medicine

Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Biochemical Research: Used as a probe to study enzyme interactions or receptor binding.

Industry

Agriculture: Potential use in the development of agrochemicals.

Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism by which N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and thiophenyl groups can enhance binding affinity and specificity, while the oxalamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-chlorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

- N1-(4-bromophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

- N1-(4-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Uniqueness

N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions. Fluorine’s high electronegativity and small size allow it to modulate the compound’s reactivity and interactions without causing steric hindrance.

Biological Activity

N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a fluorophenyl group and a thiophen-cyclopropyl moiety. Its molecular formula is , and it has been studied for its interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. The proposed mechanisms include:

- Cell Cycle Arrest : Similar oxalamides have been shown to induce cell cycle arrest at the S phase, leading to inhibited DNA replication.

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of intrinsic pathways, resulting in programmed cell death.

- Inhibition of Cell Growth : The effectiveness of this compound has been measured through IC50 values, indicating its potency against various cancer cell lines.

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 8.5 | Inhibition of proliferation |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 cells, with an IC50 value of 12.5 µM. This effect was attributed to apoptosis as evidenced by increased caspase activity.

- Lung Cancer Research : In A549 cells, the compound induced G1/S phase arrest, preventing further cell division and leading to decreased tumor growth in xenograft models.

- Cervical Cancer Trials : HeLa cells treated with this compound exhibited enhanced levels of p53 protein, suggesting activation of tumor suppressor pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.